molecular formula C18H20N2O3S B195358 Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate CAS No. 160844-75-7

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No. B195358
M. Wt: 344.4 g/mol
InChI Key: OGAZOYHQFBSRMC-UHFFFAOYSA-N
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Patent
US08969582B2

Procedure details

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (8.0 Kg), acetone (80 L), lithium hydroxide monohydrate (1.2 Kg), and water (12 L) were mixed and heated to reflux. The mixture was maintained under reflux until reaction completion. After the reaction was complete, the mass was cooled to about 25° C., ethyl acetate (120 L) was added, and pH was adjusted to about 1 to 2 with hydrochloric acid (3.2 L). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (80 L). The combined organic material was washed with water (3×80 L), and treated with activated carbon at about 50° C. The combined organic material was filtered, and the filtrate was evaporated completely under vacuum below 45° C. Acetonitrile (16 L) was added to the residue and the solvent was distilled. Acetonitrile (80 L) was added to the residue and the mixture was heated to about 65° C. and maintained for about 1 hour. The mass was cooled to about 30° C. and maintained for about 1 hour. The formed solid was filtered and washed with acetonitrile (32 L). The wet solid was dried at about 60° C. to a constant weight to yield 5.2 Kg of the title compound. Purity by HPLC: 99.9%.
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
80 L
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step Two
Quantity
120 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([C:14]2[S:15][C:16]([C:20]([O:22]CC)=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH:11]([CH3:13])[CH3:12])#[N:2].CC(C)=O.O.[OH-].[Li+].Cl>C(OCC)(=O)C.O>[CH3:19][C:17]1[N:18]=[C:14]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[C:3]([C:1]#[N:2])[CH:4]=2)[S:15][C:16]=1[C:20]([OH:22])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 kg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1OCC(C)C)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
80 L
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.2 kg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
12 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until reaction completion
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (80 L)
WASH
Type
WASH
Details
The combined organic material was washed with water (3×80 L)
ADDITION
Type
ADDITION
Details
treated with activated carbon at about 50° C
FILTRATION
Type
FILTRATION
Details
The combined organic material was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated completely under vacuum below 45° C
ADDITION
Type
ADDITION
Details
Acetonitrile (16 L) was added to the residue
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled
ADDITION
Type
ADDITION
Details
Acetonitrile (80 L) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to about 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mass was cooled to about 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed solid was filtered
WASH
Type
WASH
Details
washed with acetonitrile (32 L)
CUSTOM
Type
CUSTOM
Details
The wet solid was dried at about 60° C. to a constant weight

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC(=N1)C=2C=CC(=C(C2)C#N)OCC(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 kg
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.